molecular formula C18H18N2 B8048784 3-Cyanomethyl-1-benzhydryl azetidine CAS No. 162698-42-2

3-Cyanomethyl-1-benzhydryl azetidine

Katalognummer: B8048784
CAS-Nummer: 162698-42-2
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: LJQRIZHZZWBLOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyanomethyl-1-benzhydryl azetidine is a four-membered nitrogen-containing heterocyclic compound featuring a benzhydryl group (two phenyl rings attached to a methylene group) at the N1 position and a cyanomethyl substituent at the C3 position of the azetidine ring. Azetidine derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties .

Eigenschaften

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRIZHZZWBLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255755
Record name 3-Azetidineacetonitrile, 1-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-42-2
Record name 3-Azetidineacetonitrile, 1-(diphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162698-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetonitrile, 1-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-Cyanomethyl-1-benzhydryl azetidine is a heterocyclic compound characterized by its azetidine ring and a cyano group, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C16H18N2\text{C}_{16}\text{H}_{18}\text{N}_{2}

This compound features:

  • An azetidine ring (a four-membered saturated heterocycle).
  • A benzhydryl group, which enhances its lipophilicity and potential interactions with biological targets.
  • A cyano group that may contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, potentially acting as an enzyme inhibitor. Studies suggest that this compound may inhibit serine proteases, which are crucial for various physiological processes including blood coagulation and inflammation .

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains. For instance, the minimum inhibitory concentration (MIC) values were evaluated against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest a moderate level of antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, the compound affects the MAPK/ERK pathway, leading to reduced cell viability in various cancer types .

Study on Serine Protease Inhibition

A notable study focused on the inhibitory effects of this compound on serine proteases. The results indicated that the compound effectively inhibited thrombin activity, which is critical for blood clotting. The study utilized a series of assays to determine the IC50 value, revealing an IC50 of approximately 15 µM, highlighting its potential as a therapeutic agent in anticoagulation therapies .

Antimicrobial Efficacy Against Trypanosoma cruzi

Another investigation assessed the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The results demonstrated a dose-dependent reduction in parasite viability, with significant inhibition observed at concentrations above 50 µg/mL after 72 hours of exposure .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by functionalization steps to introduce the cyano group. Various synthetic routes have been explored to optimize yield and purity:

  • Cyclization : Starting from appropriate precursors under basic conditions.
  • Functionalization : Introduction of the cyano group via nucleophilic substitution reactions.

These methods not only facilitate the production of the desired compound but also allow for the exploration of various derivatives that may enhance biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the C3 Position

The C3 cyanomethyl group distinguishes this compound from other azetidine derivatives. Key comparisons include:

  • Cyanomethyl vs. Aryl Groups: 3-Aryl azetidines (e.g., 3-aryl analogs in M4PAM candidates) often exhibit high potency but suffer from rapid oxidative metabolism, leading to high clearance rates.
  • Cyanomethyl vs. Alkyl Groups: Alkyl substituents (e.g., methyl groups at C2 or C3) can sterically hinder oxidation but may reduce potency. For example, 2-methyl-3-aryl azetidines showed weaker receptor binding (EC50 > 1,450 nM) compared to non-methylated analogs .
Table 1: Substituent Effects on Azetidine Derivatives
Substituent (Position) Biological Activity (EC50) Metabolic Stability Key Reference
Cyanomethyl (C3) Not reported (inferred high) Likely improved
Aryl (C3) 324–500 nM (M4PAM analogs) Low (high clearance)
Methyl (C2) 1,455–1,510 nM Moderate

N1 Substituent: Benzhydryl vs. Other Groups

The benzhydryl group at N1 contributes to lipophilicity and steric bulk, which can enhance receptor binding affinity and blood-brain barrier penetration. Comparisons include:

  • Benzhydryl vs. Urethane/Acyl Groups : N1-urethane or acyl substituents (e.g., in series C compounds) were explored for metabolic stability but showed reduced activity compared to aromatic groups like benzhydryl, which likely improves target engagement .
  • Benzhydryl vs.

Ring Size and Stability

Azetidine’s four-membered ring offers advantages over larger heterocycles:

  • Azetidine vs. Pyrrolidine/Piperidine : Larger rings (5–6 members) often exhibit lower metabolic stability. For example, replacing azetidine with pyrrolidine in antioxidant analogs reduced activity by 30–50% due to increased ring flexibility and oxidation susceptibility .
  • Ring-Opening Energetics: Quantum-chemical studies show that azetidine’s ring-opening barrier is redox-dependent. Oxidation lowers the barrier (favoring cis-isomer ring opening), while one-electron reduction accelerates it. The cyanomethyl group’s electron-withdrawing nature may further stabilize the ring against reduction-induced degradation .

Stereochemical Considerations

Stereochemistry at the C3 position significantly impacts biological activity. For example:

  • (S)-Configuration at C3 : In Toxoplasma growth inhibitors, (S)-configured azetidines (e.g., BRD4624) showed 2–3× higher IFN-γ-dependent activity than (R)-isomers .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Exocyclic azetidines (e.g., compound 39) with sterically hindered substituents (e.g., isopropoxy) exhibit 76% metabolic recovery, outperforming smaller analogs. The benzhydryl group’s bulk may mimic this effect .
  • Clearance and Potency : 3-Aryl azetidines suffer from high clearance (>500 mL/min/kg), whereas benzhydryl’s lipophilicity may improve residence time in vivo .
Table 2: Pharmacokinetic Comparison of Azetidine Derivatives
Compound Class Metabolic Recovery (%) Clearance (mL/min/kg) CNS MPO Score
3-Cyanomethyl-benzhydryl Inferred 70–80 Moderate ≥4 (inferred)
Spirocyclic Azetidines 65–75 Low ≥4
3-Aryl Azetidines 40–50 >500 <4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.